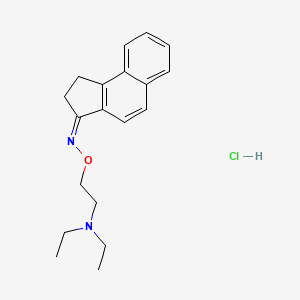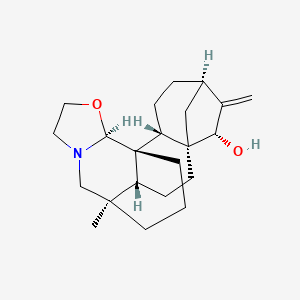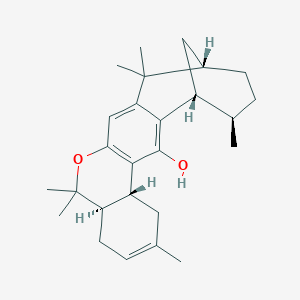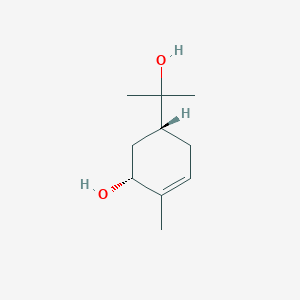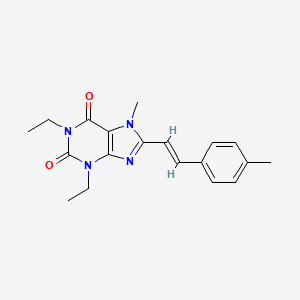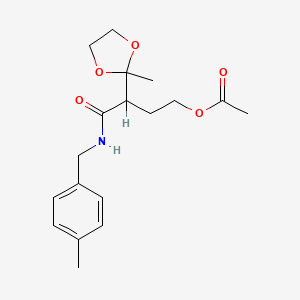
alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide is a synthetic organic compound characterized by its complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide typically involves multiple steps:
Formation of the Dioxolane Ring: The initial step involves the formation of the 1,3-dioxolane ring. This can be achieved through the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions.
Acetylation: The hydroxyl group is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The final step involves the formation of the acetamide group. This is typically done by reacting the intermediate with an amine, in this case, N-((4-methylphenyl)methyl)amine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide can undergo various chemical reactions, including:
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Hydrolysis: Acetic acid, corresponding amines.
Oxidation: Carboxylic acids.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Research: The compound could be used in studies involving enzyme inhibition or receptor binding assays.
Industrial Applications: It might be utilized in the production of specialty chemicals or as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism by which alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and acetamide group could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-(2-(Hydroxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide: Similar structure but with a hydroxyl group instead of an acetyloxy group.
Alpha-(2-(Methoxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide: Contains a methoxy group instead of an acetyloxy group.
Uniqueness
Alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide is unique due to the presence of the acetyloxy group, which can influence its reactivity and interactions with biological targets. This functional group can be hydrolyzed to release acetic acid, potentially affecting the compound’s pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Número CAS |
135726-59-9 |
|---|---|
Fórmula molecular |
C18H25NO5 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
[3-(2-methyl-1,3-dioxolan-2-yl)-4-[(4-methylphenyl)methylamino]-4-oxobutyl] acetate |
InChI |
InChI=1S/C18H25NO5/c1-13-4-6-15(7-5-13)12-19-17(21)16(8-9-22-14(2)20)18(3)23-10-11-24-18/h4-7,16H,8-12H2,1-3H3,(H,19,21) |
Clave InChI |
OENIEGIWPJQZRU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC(=O)C(CCOC(=O)C)C2(OCCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


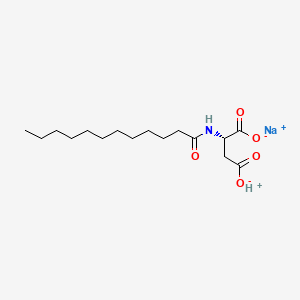

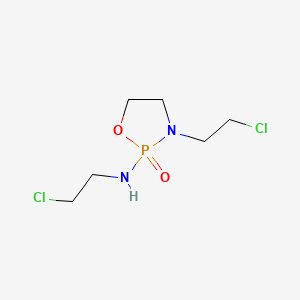

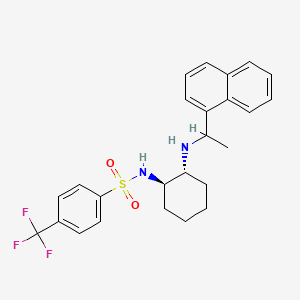
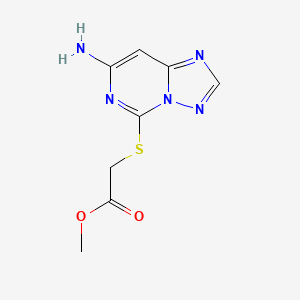
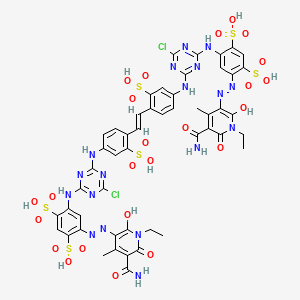

![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)
